molecular formula C18H17ClN4O3S B14111240 N-(3-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

N-(3-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Cat. No.: B14111240
M. Wt: 404.9 g/mol
InChI Key: SDALMTPUTOISRH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a sulfamoyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorophenyl halide.

    Addition of the methyl group: This can be done through alkylation using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
  • N-(4-chlorophenyl)-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
  • N-(3-chlorophenyl)-3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O3S/c1-11-6-8-14(9-7-11)23-27(25,26)18-16(12(2)21-22-18)17(24)20-15-5-3-4-13(19)10-15/h3-10,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

SDALMTPUTOISRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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